Cas no 898753-75-8 (2'-Chloro-3-(2,5-dimethylphenyl)propiophenone)
2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
- 2'-CHLORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE
- MFCD03843741
- AKOS016021671
- 898753-75-8
- DTXSID00644746
- 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone
-
- MDL: MFCD03843741
- Inchi: 1S/C17H17ClO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
- InChI Key: KINNHMKJIXFMNK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CCC1C=C(C)C=CC=1C)=O
Computed Properties
- Exact Mass: 272.09700
- Monoisotopic Mass: 272.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.77230
2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Pricemore >>
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2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Suppliers
2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Introduction to 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CAS No. 898753-75-8)
2'-Chloro-3-(2,5-dimethylphenyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898753-75-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of propiophenones, which are widely recognized for their versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The presence of both chloro and dimethylphenyl substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in various chemical transformations.
The molecular structure of 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone consists of a phenyl ring substituted at the 3-position with a propiophenone moiety, further modified by a chloro group at the 2'-position and two methyl groups at the 2- and 5-positions of another phenyl ring. This arrangement results in a molecule with distinct electronic and steric properties, which can be exploited in synthetic chemistry for the development of more complex molecules. The chloro substituent, in particular, serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or other cross-coupling reactions, while the dimethylphenyl group enhances lipophilicity and metabolic stability.
In recent years, 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone has been extensively studied for its potential applications in the synthesis of biologically active compounds. One of the most notable areas of research has been its use as a precursor in the development of novel pharmaceuticals. Propiophenones are known to serve as key intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other therapeutic agents. The specific substitution pattern in 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone makes it particularly useful for constructing complex scaffolds that mimic natural products or designed molecules with enhanced pharmacological properties.
Recent advancements in synthetic methodologies have highlighted the utility of 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone in transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at strategic positions within the molecule. These reactions often proceed with high selectivity and yield, making them ideal for late-stage functionalization of drug candidates. Additionally, copper-mediated reactions have been explored for the preparation of heterocyclic derivatives from 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone, further expanding its synthetic utility.
The compound's relevance extends beyond pharmaceutical applications into materials science and agrochemicals. The aromatic system and electron-withdrawing chloro group make it a potential candidate for designing organic semiconductors or ligands for catalytic systems. In agrochemical research, derivatives of 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone have been investigated for their herbicidal or pesticidal properties. The ability to modify its structure allows chemists to fine-tune its biological activity against specific targets while maintaining favorable physicochemical properties such as solubility and stability.
From a computational chemistry perspective, 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone has been subjected to detailed molecular modeling studies to understand its reactivity and interaction with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and energy barriers for various reaction pathways. These studies not only aid in rationalizing experimental observations but also guide the design of more efficient synthetic routes. Furthermore, molecular dynamics simulations have been used to explore its behavior in different environments, such as solvent systems or protein binding pockets.
The industrial production of 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone involves multi-step synthetic routes that require careful optimization to ensure high purity and yield. Common starting materials include commercially available aromatic compounds that undergo sequential functionalization via chlorination, alkylation, and condensation reactions. Advances in green chemistry principles have also influenced its synthesis, with efforts focused on minimizing waste and using sustainable solvents or catalysts. Continuous flow chemistry has emerged as an attractive alternative to batch processing due to its efficiency and scalability.
In conclusion,2'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CAS No. 898753-75-8) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features make it a valuable building block for pharmaceuticals, materials science innovations, and agrochemical formulations. As research continues to uncover new synthetic methodologies and biological functions,2'-Chloro-3-(2,5-dimethylphenyl)propiophenone is poised to remain at the forefront of chemical innovation.
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